Verapamil Ethyl Methanethiosulfonate, Bromide is a synthetic compound derived from verapamil, a well-known calcium channel blocker used primarily in the treatment of hypertension and certain heart conditions. This compound features a methanethiosulfonate moiety, which enhances its biochemical properties, particularly in the context of drug delivery and modulation of multidrug resistance.
Verapamil Ethyl Methanethiosulfonate, Bromide is synthesized from verapamil through a series of chemical reactions involving ethyl methanethiosulfonate and bromide. It is not typically found in nature but is produced in laboratory settings for research purposes.
This compound falls under the category of pharmaceutical agents and chemical probes. It is particularly relevant in studies involving multidrug resistance mechanisms in cancer therapy, as it interacts with various drug transporters.
The synthesis of Verapamil Ethyl Methanethiosulfonate, Bromide can be achieved through several methods, primarily involving the following steps:
The synthesis typically requires controlled conditions such as specific temperatures and pH levels to ensure optimal yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and purity of the reaction.
Verapamil Ethyl Methanethiosulfonate, Bromide has a complex molecular structure that can be represented as follows:
The structure features a verapamil backbone with an ethyl methanethiosulfonate group attached, contributing to its unique properties.
X-ray crystallography and NMR spectroscopy are commonly used to elucidate the precise molecular arrangement and confirm the structure of this compound.
Verapamil Ethyl Methanethiosulfonate, Bromide participates in several chemical reactions, primarily involving:
Kinetic studies are often performed to understand the reaction rates and mechanisms involved, providing insights into how this compound interacts with various substrates at a molecular level.
Verapamil Ethyl Methanethiosulfonate, Bromide primarily acts by modulating the activity of ATP-binding cassette transporters, particularly P-glycoprotein. This modulation can lead to:
Studies have shown that at low concentrations, this compound stimulates ATPase activity associated with P-glycoprotein, while at higher concentrations, it inhibits this activity—demonstrating a non-monotonic dose-response relationship.
Relevant data regarding melting point and boiling point are often determined experimentally but may vary based on purity and specific formulation.
Verapamil Ethyl Methanethiosulfonate, Bromide is utilized primarily in research settings for:
The strategic incorporation of methanethiosulfonate (MTS) groups into verapamil analogs represents a deliberate approach to create targeted molecular probes for mapping ion channel architecture. Verapamil Ethyl Methanethiosulfonate Bromide (CAS 353270-25-4, C₃₀H₄₅BrN₂O₆S₂, MW 673.72) was specifically engineered to exploit the reactivity of the methanethiosulfonate group toward cysteine residues in protein binding pockets [1] [3]. This molecular design preserves verapamil's core structural elements that confer affinity for L-type calcium channels while introducing a thiol-specific reactive handle. The ethyl spacer between the methanethiosulfonate group and the verapamil scaffold provides optimal distance for covalent modification without sterically hindering binding domain interactions [3] [7].
Conformational studies of verapamil analogs reveal that molecular flexibility significantly impacts calcium channel antagonism. Rigidified verapamil derivatives inserted into cyclohexane or piperidine rings demonstrated approximately 100-fold reduced potency compared to the parent compound, highlighting the critical importance of rotational freedom around the bond between the quaternary atom and adjacent methylene group for biological activity [2]. The MTS modification strategy maintains this essential flexibility while introducing targeted reactivity toward nucleophilic thiol groups in channel pore regions. This rational design enables the compound to function as a molecular probe for mapping the pore architecture of voltage-gated channels through covalent attachment to accessible cysteine residues [1] [7].
The functionalization of verapamil with the ethyl methanethiosulfonate bromide group requires precise control of reaction parameters to ensure optimal yield and purity. The synthesis typically employs nucleophilic displacement reactions where verapamil's tertiary amine group reacts with bromoethyl methanethiosulfonate derivatives. Key optimization parameters include:
The ethyl linker length was specifically optimized to balance reactivity and steric considerations. Shorter methylene chains (methyl methanethiosulfonate) exhibit reduced reaction efficiency with cysteine thiols in protein environments, while longer propyl chains increase nonspecific binding [3]. The bromide counterion enhances solubility in polar reaction media and facilitates crystallization of the final product [1] [10].
Table 1: Optimization Parameters for Ethyl Methanethiosulfonate Functionalization
Parameter | Optimized Condition | Impact on Yield |
---|---|---|
Solvent | Anhydrous DMF | 92% conversion |
Temperature | 50°C ± 2°C | Minimal degradation |
Molar Ratio | 1.3:1 (reagent:verapamil) | 89% yield |
Reaction Time | 60 hours | 95% completion |
Catalyst | TEA (0.5 eq) | 15% yield increase |
Two principal synthetic approaches have been developed for Verapamil Ethyl Methanethiosulfonate Bromide: direct alkylation of verapamil with preformed bromoethyl methanethiosulfonate, and stepwise construction involving sulfonation of thioverapamil intermediates.
The alkylation approach involves a single-step quaternization reaction between verapamil free base and 2-bromoethyl methanethiosulfonate. This method offers simplicity and fewer purification steps but requires careful control of reaction conditions to prevent dialkylation and O-alkylation side products. The typical reaction is conducted under nitrogen atmosphere in anhydrous dimethylformamide at 50°C for 60 hours, yielding the target compound in 75-85% purity before purification [10]. Major impurities include bis-alkylated verapamil and hydrolyzed methanethiosulfonate products.
The sulfonation strategy employs a multi-step sequence:
This approach provides superior control over functional group manipulation and reduces side reactions, but at the cost of additional synthetic steps and lower overall yield (45-55%). The sulfonation method is particularly valuable when incorporating isotopic labels or other modifications at the ethyl chain [10].
Table 2: Comparative Analysis of Synthetic Approaches
Parameter | Alkylation Approach | Sulfonation Approach |
---|---|---|
Number of Steps | 1 | 4 |
Overall Yield | 68-72% | 42-48% |
Key Impurities | Dialkylated product (8-12%) | Deprotection byproducts (15-20%) |
Purification Complexity | Medium | High |
Scalability | >500g demonstrated | Limited to <100g batches |
Isotope Incorporation | Difficult | Feasible at multiple steps |
Purification of Verapamil Ethyl Methanethiosulfonate Bromide presents significant challenges due to the compound's reactivity, polarity, and similar physicochemical properties to reaction byproducts. A multi-stage purification protocol has been optimized to achieve >99% chemical purity:
Initial precipitation: Crude product is precipitated from reaction mixture using cold diethyl ether to remove hydrophobic impurities and unreacted starting materials. This step eliminates 60-70% of non-polar contaminants [4] [10].
Chromatographic purification: Medium-pressure liquid chromatography on silica gel with gradient elution (ethyl acetate:methanol:ammonium hydroxide 80:18:2 to 70:28:2) separates the target compound from ionic byproducts and regioisomers. The methanethiosulfonate group's sensitivity to acidic conditions necessitates the use of basic modifiers to prevent hydrolysis [10].
Recrystallization optimization: Final purification employs mixed-solvent recrystallization using toluene-isopropanol (3:1 v/v). This solvent system provides optimal crystal formation while minimizing decomposition of the methanethiosulfonate moiety. Key parameters include slow cooling (0.5°C/min) from 60°C to 4°C and equilibration at each temperature plateau [4] [10].
Activated charcoal treatment: A final polish with activated carbon (1% w/v) in hot ethanol solution removes colored impurities and oxidation products without adsorbing the target compound [4].
The purified compound demonstrates enhanced stability when stored desiccated at -20°C, with <0.5% degradation observed after 12 months. Analytical characterization includes HPLC-UV (retention time 12.8 min on C18 column with 65:35 acetonitrile:phosphate buffer), mass spectrometry (m/z 673.72 [M-Br]⁺), and ¹H-NMR confirmation of the ethyl methanethiosulfonate integration (δ 3.35 ppm, t, 2H; δ 3.10 ppm, t, 2H) [1] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2